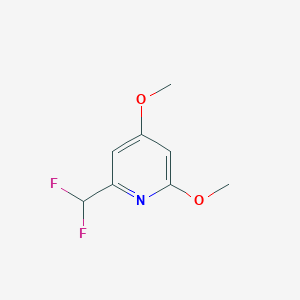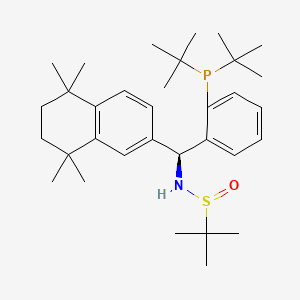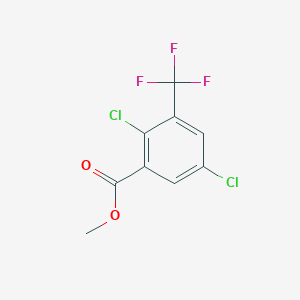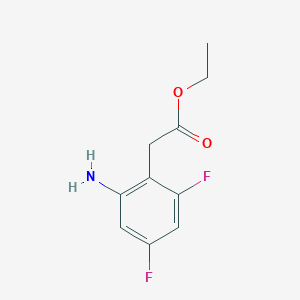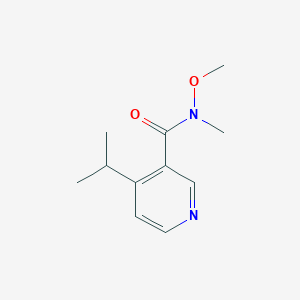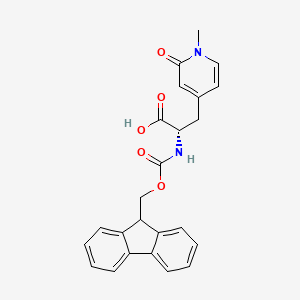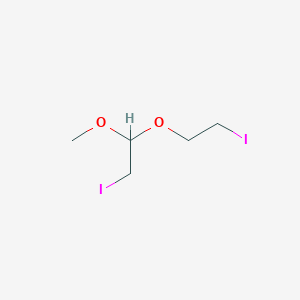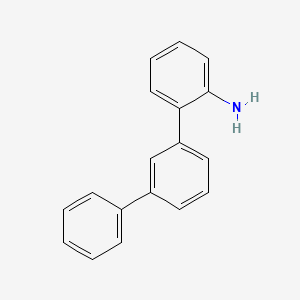
2-(3-phenylphenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-phenylphenyl)aniline is an organic compound that belongs to the class of aromatic amines It consists of an aniline group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-phenylphenyl)aniline can be achieved through several methods:
Nitration and Reduction: One common method involves the nitration of biphenyl followed by reduction to form the corresponding aniline derivative.
Direct Amination: Another approach is the direct amination of halogenated biphenyls using amines under high temperature and pressure.
Palladium-Catalyzed Amination: This method utilizes palladium catalysts to facilitate the coupling of biphenyl halides with aniline.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(3-phenylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to more saturated amine derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Saturated amine derivatives.
Substitution: Halogenated biphenyl aniline derivatives.
Scientific Research Applications
2-(3-phenylphenyl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-phenylphenyl)aniline involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, influencing biochemical pathways.
Pathways Involved: It may affect pathways related to oxidative stress, inflammation, and cell signaling.
Comparison with Similar Compounds
Similar Compounds
Aniline: A simpler aromatic amine with a single benzene ring attached to an amino group.
2-(Phenylethynyl)aniline: A derivative with an ethynyl group attached to the biphenyl structure.
Uniqueness
2-(3-phenylphenyl)aniline is unique due to its biphenyl structure, which imparts distinct chemical and physical properties compared to simpler aromatic amines. This structural complexity allows for a broader range of applications and reactivity .
Properties
Molecular Formula |
C18H15N |
|---|---|
Molecular Weight |
245.3 g/mol |
IUPAC Name |
2-(3-phenylphenyl)aniline |
InChI |
InChI=1S/C18H15N/c19-18-12-5-4-11-17(18)16-10-6-9-15(13-16)14-7-2-1-3-8-14/h1-13H,19H2 |
InChI Key |
KTQQVPGEQCPCQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



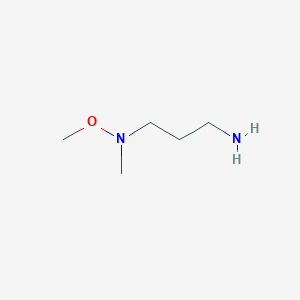
![Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13656353.png)
